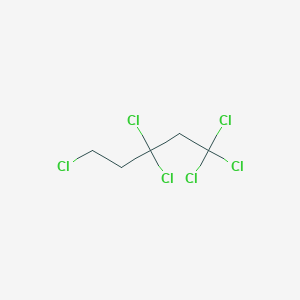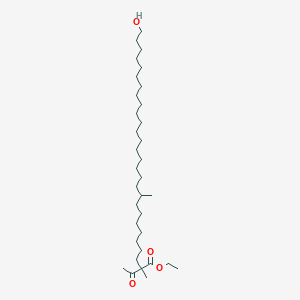
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene is an organic compound that features a benzene ring substituted with a chlorophenoxy group, a nitro group, and a propylsulfanyl group
Méthodes De Préparation
The synthesis of 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to generate the phenoxy ion, which then reacts with a suitable nitro-substituted benzene derivative to form the desired product . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and characterization using techniques such as recrystallization, chromatography, and spectroscopy.
Analyse Des Réactions Chimiques
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various solvents like ethanol and DMF. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorophenoxy and propylsulfanyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenoxy)-1-nitro-2-(propylsulfanyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-phenoxybenzene: This compound lacks the nitro and propylsulfanyl groups, making it less reactive in certain chemical reactions.
4-Chlorodiphenyl ether: Similar in structure but without the nitro and propylsulfanyl groups, it has different chemical and biological properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a different functional group arrangement, leading to distinct biological activities.
Propriétés
Numéro CAS |
61167-03-1 |
|---|---|
Formule moléculaire |
C15H14ClNO3S |
Poids moléculaire |
323.8 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C15H14ClNO3S/c1-2-9-21-15-10-13(7-8-14(15)17(18)19)20-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3 |
Clé InChI |
ZCZQGRMYEUTFLE-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)

![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)


